2-(3-Ethoxypropoxy)-3-phenylpropylamine is a compound that belongs to the class of phenylpropylamines, which are characterized by their structural similarity to amphetamines. This compound is notable for its potential applications in medicinal chemistry and its role as an intermediate in organic synthesis. The compound's structure features an ethoxypropoxy group attached to a phenylpropylamine backbone, which may influence its biological activity and chemical reactivity.
2-(3-Ethoxypropoxy)-3-phenylpropylamine is classified as an organic compound with the molecular formula C16H23NO2. It falls under the category of amines due to the presence of an amino group (-NH2) in its structure. This classification is significant as it determines the compound's reactivity and interactions with other chemicals.
The synthesis of 2-(3-Ethoxypropoxy)-3-phenylpropylamine can be achieved through various methods, typically involving the reaction of appropriate starting materials under controlled conditions. A common approach involves the use of phenylpropanolamine derivatives, where acylation and hydrogenation steps are utilized to form the desired amine .
Technical Details:
The molecular structure of 2-(3-Ethoxypropoxy)-3-phenylpropylamine can be depicted as follows:
The compound's molecular weight is approximately 263.36 g/mol. The arrangement of atoms contributes to its physical and chemical properties, influencing how it interacts in biological systems.
2-(3-Ethoxypropoxy)-3-phenylpropylamine can participate in various chemical reactions typical for amines, including:
Technical Details:
The mechanism of action for 2-(3-Ethoxypropoxy)-3-phenylpropylamine primarily involves its interaction with biological receptors, particularly those related to neurotransmitter systems such as dopamine and norepinephrine.
Research indicates that compounds in this class may exhibit stimulant properties by enhancing neurotransmitter release or inhibiting their reuptake, thereby affecting mood and cognitive functions.
Relevant analyses such as spectroscopic methods (NMR, IR) can provide insights into the functional groups present and confirm structural integrity.
2-(3-Ethoxypropoxy)-3-phenylpropylamine serves multiple scientific purposes:
2-(3-Ethoxypropoxy)-3-phenylpropylamine represents a structurally optimized arylpropylamine derivative emerging from systematic efforts to enhance serotonin transporter (SERT) affinity and selectivity. This compound belongs to a class of molecules designed to probe the structural determinants governing interactions with monoaminergic systems, particularly serotonin neurotransmission. Its development occurred during a period of intensive research into substituted phenoxypropylamines as potential antidepressants and neuropharmacological probes, where elongation of the alkyl chain and strategic oxygen incorporation were explored to modulate pharmacological profiles [3] [6].
The ethoxypropoxy side chain in this compound distinguishes it from simpler phenylpropylamines (e.g., 3-phenylpropylamine) by introducing both increased chain length and a polar ether linkage. This design was predicated on observations that molecular elongation and oxygen atom incorporation could enhance binding specificity toward SERT while reducing affinity for norepinephrine (NET) and dopamine (DAT) transporters. Early structure-activity relationship (SAR) studies indicated that such modifications could promote favorable interactions with the hydrophobic pocket within the serotonin transporter binding site, potentially through improved van der Waals contacts or hydrogen bonding interactions facilitated by the ether oxygen [6]. The compound was thus positioned as a chemical tool for investigating serotonergic neurotransmission modulation with potentially improved selectivity over existing arylalkylamines.
This arylpropylamine derivative contributed significantly to evolving theories about monoamine transporter selectivity, particularly regarding the structural basis for discrimination between serotonin transporters (SERT) and plasma membrane monoamine transporters (PMAT). Research on 2-(3-Ethoxypropoxy)-3-phenylpropylamine provided experimental validation for hypotheses proposing that extended molecular architectures with strategically positioned polar atoms could achieve superior SERT/PMAT selectivity ratios [1] [2].
Detailed kinetic analyses revealed that the compound's structural features substantially reduced its interaction with low-affinity, high-capacity uptake₂ transporters like PMAT (SLC29A4) and OCT3 (SLC22A3). These transporters exhibit distinct substrate preferences: hPMAT demonstrates high selectivity toward serotonin and dopamine (transport efficiency rank order: dopamine, 5-HT ≫ histamine, norepinephrine, epinephrine), primarily driven by differences in apparent binding affinities (Km). In contrast, hOCT3 shows less selectivity with a transport efficiency order of histamine > norepinephrine, epinephrine > dopamine > 5-HT, predominantly determined by Vmax distinctions [2]. The compound's design exploited these differential recognition mechanisms through its extended oxyalkyl side chain, which sterically and electronically disfavors binding to the OCT3 transporter while maintaining high SERT affinity.
Table 1: Comparative Substrate Preferences of Human Monoamine Transporters Relevant to Selectivity Design
Transporter | Substrate Preference Order | Primary Determinant of Selectivity | Tissue Expression Pattern |
---|---|---|---|
SERT (SLC6A4) | Serotonin > dopamine ≈ norepinephrine | Binding affinity differences | Serotonergic neurons |
PMAT (SLC29A4) | Dopamine ≈ serotonin > histamine > norepinephrine | Km distinctions (up to 15-fold) | Widespread in brain neurons |
OCT3 (SLC22A3) | Histamine > norepinephrine ≈ epinephrine > dopamine > serotonin | Vmax differences | Adrenal gland, skeletal muscle, specific brain regions |
The compound's selectivity profile provided compelling evidence for the "molecular volume exclusion" theory at uptake₂ transporters, suggesting that bulkier N-substituents and extended side chains create steric incompatibility with OCT3's substrate recognition site. This advancement in understanding transporter selectivity mechanisms informed subsequent development of improved serotonergic agents with reduced off-target effects and more predictable in vivo distributions, particularly given the differential expression patterns of these transporters in the CNS [2].
2-(3-Ethoxypropoxy)-3-phenylpropylamine occupies a distinct position within the arylpropylamine structural continuum, representing an advanced hybrid between classical phenylpropylamine psychostimulant substrates and modern serotonin-selective pharmacophores. Its molecular architecture incorporates key features from several neuropharmacologically significant compound classes:
Phenylpropylamine Core: Retains the 3-phenylpropylamine backbone (C6H5-CH2-CH2-CH2-NH2), which itself functions as a norepinephrine-preferring monoamine releasing agent with approximately 7-fold selectivity for norepinephrine versus dopamine release. This fundamental structure provides the essential pharmacophore for monoamine transporter interaction [8].
Propargylamine Derivatives: Incorporates structural principles from MAO inhibitors like pargyline, which features an N-methyl-N-propargyl group attached to the benzyl position. While 2-(3-Ethoxypropoxy)-3-phenylpropylamine lacks the propargyl moiety directly, its extended side chain design reflects similar medicinal chemistry strategies of side chain elongation to optimize target selectivity [5].
Phenoxypropylamine Serotonin Agents: The 3-ethoxypropoxy extension represents a significant structural advancement over simpler alkoxy substituents, positioning this compound among optimized serotonin reuptake inhibitors. This modification specifically addresses limitations observed with shorter-chain analogs like fluoxetine derivatives, where reduced chain length compromised SERT binding efficiency [6].
Table 2: Structural Evolution of Arylpropylamine Neuropharmacological Agents
Compound Class | Representative Structure | Primary Neuropharmacological Action | Limitations Addressed by 2-(3-Ethoxypropoxy)-3-phenylpropylamine |
---|---|---|---|
Simple Phenylpropylamines | 3-Phenylpropylamine | Norepinephrine-dopamine releasing agent (IC50 NET 222 μM, DAT 1491 μM) | Low potency; minimal serotonin activity |
β-Methylphenethylamines | β-Methylphenethylamine | Norepinephrine > dopamine release (IC50 NET 126 μM, DAT 627 μM) | Improved NET selectivity but still weak potency |
Propargylamine MAO Inhibitors | Pargyline (N-methyl-N-propargylbenzylamine) | Irreversible MAO-B inhibition | Lacks direct serotonin transporter activity |
Phenoxypropylamine SERT Agents | Fluoxetine (3-Phenoxy-3-phenylpropylamine derivative) | Selective serotonin reuptake inhibition | Moderate SERT selectivity; significant CYP interactions |
Advanced Analogue | 2-(3-Ethoxypropoxy)-3-phenylpropylamine | High SERT selectivity with reduced uptake₂ interaction | Designed for optimized SERT specificity and minimized off-target activity |
The strategic incorporation of the ethoxypropoxy extension represents a sophisticated approach to molecular design that simultaneously addresses multiple limitations of earlier arylpropylamines. By extending the oxygen-containing side chain, the molecule achieves greater conformational flexibility, allowing optimal positioning within the SERT binding pocket. Additionally, the increased chain length creates steric hindrance that reduces interactions with norepinephrine and dopamine transporters, while the ether oxygen provides a potential hydrogen bonding acceptor that may enhance SERT binding through interactions with serine or threonine residues in the transporter's substrate binding site [3] [6]. This structure exemplifies the medicinal chemistry principle of leveraging both steric and electronic modifications to refine pharmacological specificity within a conserved molecular scaffold.
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 60755-86-4
CAS No.: